molecular formula C28H23ClN2O3 B12030952 N'-(4-(Benzyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide CAS No. 765271-48-5

N'-(4-(Benzyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide

Cat. No.: B12030952
CAS No.: 765271-48-5
M. Wt: 470.9 g/mol
InChI Key: CYQADLZMMDBLRQ-UXHLAJHPSA-N
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Description

N’-(4-(Benzyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of benzyloxy and chlorobenzyl groups attached to a benzohydrazide core, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Benzyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and 2-((4-chlorobenzyl)oxy)benzohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Benzyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-(4-(Benzyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-(Benzyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-(Benzyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide is unique due to its specific combination of benzyloxy and chlorobenzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

765271-48-5

Molecular Formula

C28H23ClN2O3

Molecular Weight

470.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methoxy]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C28H23ClN2O3/c29-24-14-10-23(11-15-24)20-34-27-9-5-4-8-26(27)28(32)31-30-18-21-12-16-25(17-13-21)33-19-22-6-2-1-3-7-22/h1-18H,19-20H2,(H,31,32)/b30-18+

InChI Key

CYQADLZMMDBLRQ-UXHLAJHPSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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